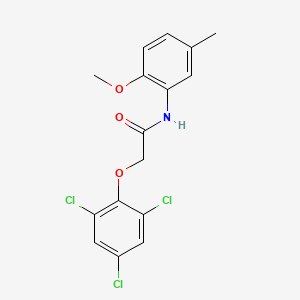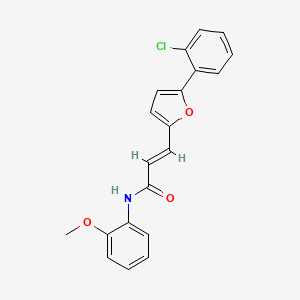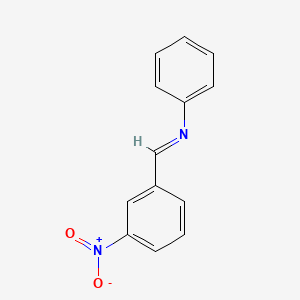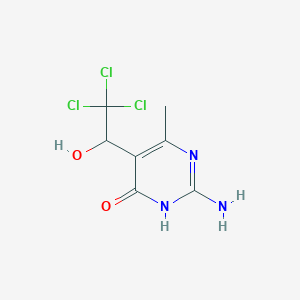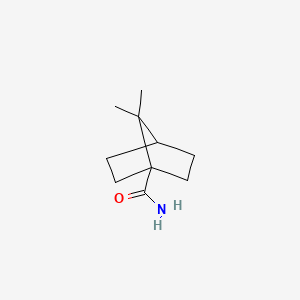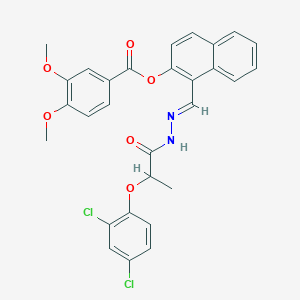
4-(Allyloxy)-2-(4-pyridinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Allyloxy)-2-(4-pyridinyl)quinazoline is a heterocyclic organic compound that features both quinazoline and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.
Allyloxy Group Addition: The allyloxy group is introduced through an etherification reaction, where an allyl halide reacts with the hydroxyl group on the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Allyloxy)-2-(4-pyridinyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives or other nucleophiles/electrophiles react with the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学的研究の応用
4-(Allyloxy)-2-(4-pyridinyl)quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes.
類似化合物との比較
Similar Compounds
- 4-(Allyloxy)-2-(4-pyridinyl)quinoline
- 4-(Methoxy)-2-(4-pyridinyl)quinazoline
- 4-(Ethoxy)-2-(4-pyridinyl)quinazoline
Uniqueness
4-(Allyloxy)-2-(4-pyridinyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
4-prop-2-enoxy-2-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C16H13N3O/c1-2-11-20-16-13-5-3-4-6-14(13)18-15(19-16)12-7-9-17-10-8-12/h2-10H,1,11H2 |
InChIキー |
GGTINFADJZQBKL-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=NC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)

